![molecular formula C12H10FN5 B5607455 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)
1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
"1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a chemical compound of interest due to its structural and functional properties, which may contribute to its potential applications in various fields of medicinal chemistry and biological research.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves optimized O-alkylation, extending ether-linked chain substituents at the p-position of the phenyl group, and coupling to polyamidoamine (PAMAM) dendrimers for enhanced A2A adenosine receptor affinity (Kumar et al., 2011). Synthesis routes also include reactions with primary and secondary amines to form substituted amides, indicating a versatile synthetic adaptability for functional modifications (Eleev et al., 2015).
Molecular Structure Analysis
The molecular structure and IR frequencies of closely related compounds have been explored through density functional theory (DFT) and Hartree-Fock (HF) methods, revealing a small HOMO–LUMO energy gap indicating high chemical reactivity and charge transfer within the molecule (Shukla et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-amines include nucleophilic substitution and cyclization processes, leading to the formation of functionally diverse derivatives. These reactions underscore the chemical versatility and reactivity of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
The physical properties of related compounds are characterized through various spectroscopic and crystallographic methods, enabling a detailed understanding of their molecular configurations, stability, and reactivity patterns.
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-d]pyrimidin-4-amines, including their reactivity, potential as pharmacological probes, and interactions with biological targets, are significant for their application in drug discovery and biochemical research. Theoretical docking studies have highlighted key interactions within biological systems, emphasizing the relevance of these compounds in studying receptor-ligand dynamics (Kumar et al., 2011).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-14-11-10-6-17-18(12(10)16-7-15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWJZHOHNZDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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